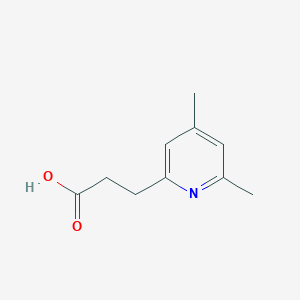![molecular formula C19H26N2O4 B15273342 8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[420]octane-3,8-dicarboxylate is a complex organic compound featuring a diazabicyclo octane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the diazabicyclo octane scaffold. This process often begins with the preparation of an acyclic starting material that contains all the required stereochemical information . The stereocontrolled formation of the bicyclic scaffold is then achieved through a series of chemical transformations, including cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides, acyl chlorides)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用機序
The mechanism of action of 8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate is unique due to its specific structural features, including the presence of both benzyl and tert-butyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of advanced materials.
特性
分子式 |
C19H26N2O4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-15-11-21(16(15)12-20)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m0/s1 |
InChIキー |
GBAMNSNKCDOBOO-HOTGVXAUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CN([C@H]2C1)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2CN(C2C1)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)
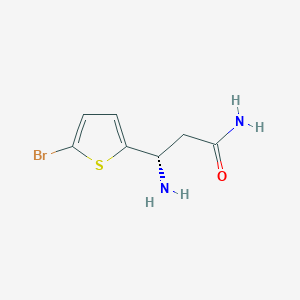
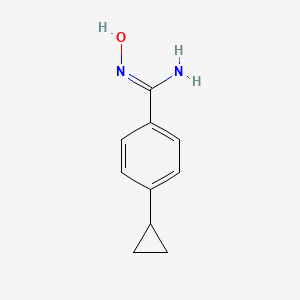
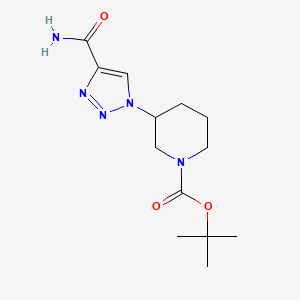
![2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B15273278.png)
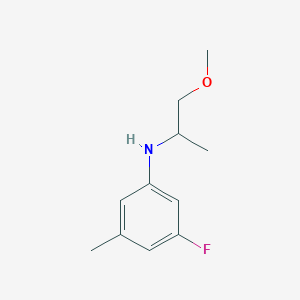
![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)
![1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
![(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid](/img/structure/B15273317.png)
![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)
![3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)

amine](/img/structure/B15273331.png)
